Methyl Nonadecenoate
Description
Methyl nonadecenoate (C₁₉:1 ME) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.51 g/mol . Its structure features a 19-carbon chain with one double bond, commonly in the 10(Z) configuration, as identified in insect oils and synthetic standards . The compound has a CAS registry number of 19788-74-0 and is typically stored at below -20°C to maintain stability . It is used in lipidomics research, food analysis, and as a reference standard due to its high purity (>98%) .
Structure
2D Structure
Properties
Molecular Formula |
C20H38O2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-nonadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |
InChI Key |
AYVPTAOSEQFSHG-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of cis-10-Nonadecenoic Acid
The most straightforward preparation involves the methylation of cis-10-nonadecenoic acid using conventional esterification techniques. This process typically uses methanol as the methylating agent in the presence of acid catalysts such as sulfuric acid or boron trifluoride (BF3) in methanol.
- Procedure : The free fatty acid is refluxed with methanol and an acid catalyst, facilitating ester bond formation.
- Catalysts : Sulfuric acid, BF3 in methanol, or boron trichloride (BCl3) in methanol.
- Reaction Conditions : Heating at 60–100 °C for 1–4 hours, depending on catalyst and scale.
- Purification : Post-reaction, the mixture is neutralized, extracted with organic solvents (e.g., hexane), and purified by distillation or chromatography.
This method is widely used for preparing fatty acid methyl esters (FAMEs) for analytical and synthetic purposes.
Boron Trihalide-Catalyzed Methylation (BF3 or BCl3)
A refined method for methyl ester preparation involves the use of boron trihalides, particularly BF3 or BCl3 in methanol, which catalyze the methylation of fatty acids efficiently.
- Conventional Method : Involves multiple steps including initial extraction of lipids, saponification, and methylation.
- Simplified Method : Direct methylation of the sample with BF3/CH3OH or BCl3/CH3OH at 100 °C for 60 minutes, followed by extraction with hexane and water separation.
- Advantages : Reduced time, fewer steps, and minimized sample loss.
- Optimization : Reaction time and choice of boron trihalide influence yield and purity; 60 minutes reaction time is optimal for comparable results to conventional methods.
Chemical Synthesis via Chain Extension and Wittig Reactions
Advanced synthetic routes involve multi-step organic synthesis to introduce the cis double bond at the 10-position and the methyl ester functionality.
- Chain Extension : Using deuterated formaldehyde or malonic ester derivatives to elongate the carbon chain.
- Wittig Reaction : Employed for stereoselective introduction of the cis double bond at the desired position.
- Example : Preparation of methyl cis-10-nonadecenoate via nitrile intermediates or acetylenic coupling followed by selective reductions and esterifications.
These methods are particularly useful for isotopically labeled or structurally modified analogs of this compound.
Radical and Catalytic Reduction Approaches
Selective catalytic reductions, such as with Lindlar's catalyst, are used to convert alkynes to cis-alkenes, which can then be esterified to form this compound.
- Process : Starting from methyl 3(RS)-methyl-18-nonadecynoate, radical hydride reagents (e.g., n-Bu3SnH) and iododestannylation generate the methyl ester with the desired cis double bond.
- Applications : Used in the synthesis of methyl-branched fatty acids with specific stereochemistry and functional groups.
Data Tables and Formulation Details
Stock Solution Preparation Table for cis-10-Nonadecenoic Acid Methyl Ester
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution (mL) | 3.2206 | 16.1031 | 32.2061 |
| 5 mM Solution (mL) | 0.6441 | 3.2206 | 6.4412 |
| 10 mM Solution (mL) | 0.3221 | 1.6103 | 3.2206 |
This table assists in preparing precise molar solutions for experimental use, ensuring reproducibility in research.
In Vivo Formulation Preparation Protocol
- Prepare DMSO master liquid by dissolving the compound at a high concentration.
- Sequentially add PEG300, Tween 80, and distilled water with mixing and clarification steps.
- Alternative solvents such as corn oil may be used.
- Ensure clarity before adding each solvent; physical aids like vortexing or ultrasound may be applied.
Research Outcomes and Analytical Considerations
- The purity of this compound is typically above 98%, suitable for high-precision applications.
- Analytical methods such as gas chromatography (GC) require methyl esters of fatty acids; thus, methylation procedures are optimized for quantitative analysis.
- Simplified methylation protocols using boron trihalides have demonstrated comparable accuracy to conventional methods with reduced time and complexity.
- Synthetic analogs with methyl branching and iodine substitution have been developed for biomedical imaging applications, indicating the versatility of synthetic approaches to this compound derivatives.
Summary of Preparation Methods Comparison
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Simple reflux with methanol and acid catalyst | Straightforward, widely used | Longer reaction times, purification needed |
| Boron Trihalide-Catalyzed Methylation | BF3 or BCl3 in methanol, direct methylation | Fast, fewer steps, high yield | Requires careful handling of reagents |
| Chain Extension & Wittig Synthesis | Multi-step organic synthesis for stereocontrol | Precise control over structure | Complex, time-consuming synthesis |
| Catalytic Reduction (Lindlar's catalyst) | Selective alkyne to cis-alkene reduction | High stereoselectivity | Requires specialized catalysts |
Chemical Reactions Analysis
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | BF₃/MeOH or BCl₃ |
| Temperature | 60°C |
| Reaction Time | 10 minutes |
| Solvent | Hexane or chloroform-methanol mixtures |
This method ensures efficient conversion of triglycerides (TAGs) into fatty acid methyl esters (FAMEs) .
Methylation Efficiency and Reaction Conditions
The efficiency of methylation depends critically on hexane addition order and reactor geometry :
Impact of Hexane Addition Order
-
High TAG Content Samples (e.g., cod liver oil):
-
Low TAG Content Samples (e.g., red blood cells):
Reactor Diameter Effects
| Reactor Diameter (cm) | FAME Yield (mg/g) |
|---|---|
| 1.5 | 12.25 ± 0.29 |
| 2.5 | 29.94 ± 0.63 |
| 5.0 | 32.82 ± 0.83 |
Larger diameters improve contact between methanol and TAGs, enhancing FAME yield .
Metabolic Reactions and Biological Activity
Methyl nonadecanoate derivatives with 3-methyl branching exhibit altered metabolic pathways in biological systems:
Subcellular Distribution in Rat Hearts
-
Unbranched Analogues (e.g., 19-iodo-18-nonadecenoic acid):
-
Branched Analogues (e.g., 19-iodo-3-methyl-18-nonadecenoic acid):
Lipid Pool Incorporation
| Lipid Fraction | Behavior with Branched Analogues |
|---|---|
| Triglycerides | Slow incorporation |
| Free Fatty Acids | Gradual loss over time |
| Polar Lipids | Predominant storage site |
This suggests methyl-branched fatty acids resist enzymatic degradation, prolonging cellular retention .
Gas Chromatography (GC)
Methyl nonadecanoate is quantified via GC after methylation. Key parameters include:
Thin-Layer Chromatography (TLC)
Used to confirm FAME/TAG ratios post-methylation:
Scientific Research Applications
Scientific Research Applications
Methyl nonadecenoate has diverse applications across several research domains:
Chemistry
- Chromatography Standards : It serves as a standard for quantifying fatty acids in chromatography, facilitating accurate measurements in analytical chemistry.
Biology
- Antitumor Activity : Research indicates that this compound exhibits potential antitumor properties by inhibiting cell proliferation in various cancer cell lines. It modulates apoptotic pathways, particularly influencing proteins like p53, which are crucial for regulating cell growth and death .
Medicine
- Therapeutic Potential : Investigations have shown that this compound may affect tumor necrosis factor (TNF) production, suggesting its role in inflammatory responses and potential therapeutic applications in treating inflammatory diseases.
Industry
- Biodiesel Production : Due to its fatty acid methyl ester structure, it is utilized in the production of biodiesel, contributing to renewable energy sources .
The biological activity of this compound is attributed to its structural characteristics, allowing it to interact with various biological systems effectively. Key areas of biological activity include:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the viability of cancer cells, indicating its potential use in cancer therapies.
- Anti-inflammatory Effects : It has been shown to decrease the secretion of pro-inflammatory cytokines such as TNF-alpha, highlighting its potential in managing inflammatory conditions .
Case Study 1: Antitumor Effects in Breast Cancer Cells
A study focused on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Anti-inflammatory Properties
In vitro investigations tested the anti-inflammatory potential of this compound, showing a marked decrease in TNF-alpha secretion, underscoring its role in modulating inflammatory responses.
Mechanism of Action
Methyl nonadecenoate exerts its effects through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, modulating membrane fluidity, permeability, and organization. This interaction can influence various cellular processes, including lipid biosynthesis, storage, and transport.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Methyl nonadecenoate is compared to saturated and unsaturated methyl esters with similar chain lengths:
Key Observations :
- Chain Length vs. Melting Point: Saturated analogs (e.g., methyl nonadecanoate) have higher melting points (37–40°C) due to tighter packing , while unsaturation in this compound reduces intermolecular forces, resulting in a lower melting point.
- Double Bond Position: The 10(Z) configuration in this compound distinguishes it from positional isomers like 11(Z)-methyl octadecenoate, which is common in bacterial lipids .
Analytical Differentiation
Gas Chromatography (GC)
- Retention Time: this compound elutes 30 seconds earlier than its cyclic isobar, methyl methylene-octadecanoate (C₁₈:1 CFA), despite nearly identical electron ionization (EI) mass spectra .
- Hydrogenation: Post-hydrogenation, this compound’s retention time increases, confirming its unsaturation .
Mass Spectrometry
- EI Spectra: Indistinguishable from methyl methylene-octadecanoate (C₁₈:1 CFA) under standard conditions .
- DMDS Derivatization: Differentiates double bond positions. For example, this compound’s spectrum differs from 11-methyl-12-octadecenoate due to fragment ions at m/z 131 and 241 .
Research Findings and Challenges
Isomer Identification: this compound’s 10(Z) isomer is challenging to distinguish from 11(Z) variants without advanced techniques like DMDS derivatization or high-resolution GC-Orbitrap systems .
Spectral Overlap: Co-elution with cyclic FAMEs (e.g., methyl methylene-octadecanoate) necessitates hydrogenation or tandem MS for confirmation .
Biological Relevance : Its presence in insect oils suggests a role in metabolic pathways, though less prominent than shorter-chain esters like methyl oleate (C₁₈:1) .
Q & A
Q. What are the key physical and chemical properties of methyl nonadecenoate that researchers must consider during experimental design?
this compound (C₂₀H₃₈O₂; CAS RN 19788-74-0) is a monounsaturated fatty acid methyl ester. Critical properties include:
- Molecular weight : 310.51 g/mol .
- Storage requirements : Stability is temperature-sensitive; store below -20°C to prevent degradation .
- Melting point : Not explicitly listed, but analogues like methyl nonadecanoate melt at 37°C–40°C, suggesting similar thermal sensitivity .
- Solubility : Likely hydrophobic, requiring organic solvents (e.g., hexane, chloroform) for dissolution.
Researchers must verify purity (e.g., via GC-MS) and monitor storage conditions to avoid isomerization or oxidation, which can alter reactivity .
Q. What standardized protocols exist for synthesizing this compound, and how can purity be validated?
Synthesis typically involves esterification of nonadecenoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:
Reaction optimization : Control temperature (60°C–80°C) and reaction time (4–6 hrs) to maximize yield .
Purification : Use fractional distillation or column chromatography to isolate the ester.
Validation : Confirm purity via gas chromatography (GC) with flame ionization detection (FID) and compare retention times against certified standards (e.g., Kanto Reagents’ 49051-52) .
Documentation of NMR (¹H/¹³C) and FT-IR spectra is critical for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Discrepancies often arise from:
- Isomeric variability : this compound may exist as cis/trans isomers, which are rarely distinguished in early studies. Use silver-ion chromatography or 2D-NMR to isolate and characterize isomers .
- Matrix effects : Bioactivity in biological assays (e.g., antimicrobial tests) can vary due to solvent interactions or impurities. Implement controls with inert solvents (e.g., DMSO blanks) and validate compound stability under assay conditions .
- Dose-response variability : Standardize dosing using molar concentrations rather than mass/volume and report exact purity levels (e.g., ≥99% vs. technical grade) .
Q. What methodological challenges arise in quantifying this compound in complex matrices (e.g., biological tissues), and how can they be addressed?
Key challenges include:
- Low abundance : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or use LC-MS/MS with multiple reaction monitoring (MRM) .
- Matrix interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids/proteins .
- Degradation during analysis : Minimize exposure to light/oxygen by working under nitrogen and using amber vials .
Validation should include spike-recovery experiments (80%–120% recovery acceptable) and inter-laboratory reproducibility tests .
Q. How can researchers design experiments to investigate the metabolic fate of this compound in vivo?
A robust experimental design includes:
Isotopic labeling : Synthesize deuterated this compound (e.g., D₃-CH₃ esters) to track metabolic pathways via mass spectrometry .
Model systems : Use in vitro hepatocyte cultures for preliminary screening, followed by rodent models for pharmacokinetic studies (dose: 10–100 mg/kg) .
Analytical endpoints : Quantify metabolites (e.g., nonadecenoic acid) in plasma, liver, and adipose tissue using LC-MS.
Controls : Include vehicle-only groups and monitor for off-target effects (e.g., lipid peroxidation via malondialdehyde assays) .
Methodological and Analytical Frameworks
Q. What are the best practices for documenting and sharing this compound research data to ensure reproducibility?
Follow metadata standards such as FORCE11’s Data Citation Principles :
- Dataset structure : Include raw spectra (NMR, MS), processed data (e.g., chromatograms), and experimental conditions (solvents, temperatures) in appendices .
- Metadata fields : Specify CAS RN, purity, storage history, and instrument calibration details (e.g., GC column type) .
- Repositories : Use discipline-specific platforms like Dryad or ChemSpider for public archiving .
Q. How should researchers address uncertainties in spectroscopic data interpretation for this compound?
- NMR ambiguities : Compare chemical shifts with databases (e.g., SDBS) and use DEPT-135 to distinguish CH₂/CH₃ groups .
- GC-MS co-elution : Employ tandem MS (MS/MS) or high-resolution MS to resolve overlapping peaks .
- Quantitative errors : Apply internal standards (e.g., methyl heptadecanoate) and validate via standard addition curves .
Contradictions and Knowledge Gaps
Q. Why do studies report conflicting thermal stability profiles for this compound?
Variations arise from:
- Storage conditions : Prolonged exposure to room temperature accelerates degradation, but some studies omit storage duration .
- Analytical methods : Thermogravimetric analysis (TGA) may overestimate stability compared to isothermal aging tests .
Recommendations: Publish full experimental conditions (e.g., heating rates, atmosphere) and replicate studies under inert atmospheres (N₂/Ar) .
What unresolved questions exist regarding the environmental impact of this compound?
- Biodegradation pathways : Limited data on microbial breakdown products; use ¹⁴C-labeled compounds in soil microcosm studies .
- Ecotoxicity : Existing LC50 data for aquatic organisms are sparse; prioritize testing on Daphnia magna and zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
